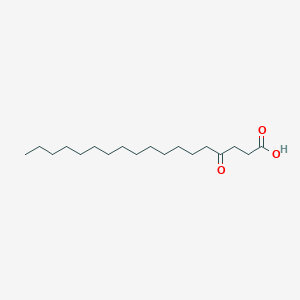
4-Keto stearic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-keto stearic acid is a long-chain fatty acid.
Analyse Des Réactions Chimiques
Catalytic Oxidation with Manganese Salts
4-Keto stearic acid undergoes oxidative cleavage in the presence of manganese-based catalysts under aerobic conditions. A study using analogous 12-ketostearic acid demonstrated that oxidation with manganese(II) stearate at 100–120°C yields shorter-chain diacids (e.g., C10–C12 diacids) via cleavage of the carbon chain adjacent to the ketone group . For this compound, a similar mechanism would likely produce succinic acid (C4) and tetradecanedioic acid (C14) , though experimental confirmation is needed.
Key Conditions :
-
Catalyst: Manganese(II) stearate (0.1–0.2% w/w)
-
Temperature: 100–120°C
-
Oxidant: Air (215 mL/min)
-
Solvent: Stearic acid melt
Hydrogenation to Hydroxystearic Acid
The ketone group in this compound can be reduced to a hydroxyl group using hydrogenation catalysts. For example, microbial reduction of 10-ketostearic acid by Sphingobacterium spp. produces 10-hydroxystearic acid . By analogy, this compound would yield 4-hydroxystearic acid under similar conditions.
Proposed Pathway :
-
Catalytic Hydrogenation :
4 KSA+H2Pd C4 HSA
(Conditions: 50–100°C, 1–5 bar H2) -
Enzymatic Reduction :
NADH-dependent reductases selectively reduce the ketone to a hydroxyl group .
Ketonization and Decarboxylation
Under high-temperature, catalyst-free conditions, stearic acid undergoes ketonization to form 18-pentatriacontanone . For this compound, thermal treatment (300–365°C) in an inert solvent like dodecane may lead to:
-
Decarboxylation : Loss of CO2 to form heptadecane.
-
Cross-Ketonization : Reaction with another fatty acid to form asymmetric ketones (e.g., 4-ketostearic acid + palmitic acid → C18-C16 ketone) .
Kinetic Behavior :
-
Zero-order kinetics observed for stearic acid ketonization .
-
Activation energy for decarboxylation: ~150 kJ/mol (estimated for analogous systems) .
Solid Base-Catalyzed Pathways
Solid base catalysts (e.g., Mg-Al mixed metal oxides) promote ketonic decarboxylation of fatty acids to alkanones . For this compound, this reaction would likely yield 17-pentatriacontanone (C35 ketone) via:
-
Adsorption on basic sites.
-
Enolization and nucleophilic attack.
Experimental Data for Stearic Acid :
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity to Ketone (%) |
|---|---|---|---|
| Mg-Al MMO | 350 | 85 | 92 |
| Co-Al MMO | 350 | 78 | 88 |
Radical-Mediated Cross-Coupling
α-Keto acids (e.g., pyruvic acid) generate radicals under UV light, which can cross-react with fatty acids . While this compound itself is not photoactive, it may participate in radical recombination with photoinitiators:
Example Reaction :
4 KSA+CH3COCOOHhνC21H40O5 (cross-product) .
Observed Trends :
-
Radical coupling favors formation of esters or ethers.
-
Product distribution depends on initiator concentration and UV intensity.
Microbial Oxidation
Bacterial strains like Sphingobacterium thalpophilum oxidize unsaturated fatty acids to ketostearic acids . While this compound is not a natural substrate, engineered enzymes (e.g., cytochrome P450 monooxygenases) could hydroxylate or further oxidize the ketone group.
Propriétés
Numéro CAS |
16694-30-7 |
|---|---|
Formule moléculaire |
C18H34O3 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
4-oxooctadecanoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h2-16H2,1H3,(H,20,21) |
Clé InChI |
NARNRJNUUFXXBI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(=O)CCC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCC(=O)CCC(=O)O |
Key on ui other cas no. |
16694-30-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















